Methyl 2-[(4-tert-butylbenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(4-tert-butylbenzoyl)amino]acetate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-tert-butylbenzoyl)amino]acetate typically involves the reaction of 4-tert-butylbenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-tert-butylbenzoic acid, methylamine, acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane at a temperature of around 0-5°C.
Procedure: 4-tert-butylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the amide. Finally, the amide is esterified using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters and can lead to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-tert-butylbenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 2-[(4-tert-butylbenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-tert-butylbenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process depend on the specific enzyme and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-tert-butylbenzoyl)amino]acetate
- Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate
- Diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Methyl 2-[(4-tert-butylbenzoyl)amino]acetate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also imparts steric hindrance, which can affect the compound’s chemical behavior and its suitability for various applications .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]acetate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11-7-5-10(6-8-11)13(17)15-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
LPHCHTHYLJWWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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